5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the reaction of N-(3-amino-5-(trifluoromethyl)phenyl)trifluoroacetamide with ammonium chloride in ethanol. The reaction mixture is then treated with methylglyoxal and formaldehyde, followed by heating and decolorization steps . The crude product is obtained through extraction and solvent recovery processes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target pathways . The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-4,5-dicyanoimidazole: Used in lithium battery technology.
Fluorohistamine and Fluorohistidine: Known for their biological activity and use in medicinal chemistry.
Uniqueness
5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole core and a trifluoromethyl group. This combination enhances its chemical stability, biological activity, and versatility in various applications compared to other fluorinated imidazoles and benzimidazoles .
Properties
Molecular Formula |
C9H7F3N2 |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H7F3N2/c1-5-2-3-6-8(14-4-13-6)7(5)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
NGISFINEKHOQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=N2)C(F)(F)F |
Origin of Product |
United States |
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